molecular formula C16H15N5O5S2 B11073325 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11073325
M. Wt: 421.5 g/mol
InChI Key: WKZSHGONLMOPDT-UHFFFAOYSA-N
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Description

2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodiazole ring substituted with a nitro group and a sulfanyl group, as well as a sulfamoylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the nitro group is usually accomplished via nitration reactions using nitric acid and sulfuric acid. The sulfanyl group can be introduced through thiolation reactions, often using thiol reagents under mild conditions.

The attachment of the sulfamoylphenylmethyl group involves the reaction of the benzodiazole intermediate with a suitable sulfamoylphenylmethyl precursor. This step may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would need to ensure the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Types of Reactions

2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced fluorescence or reactivity.

Mechanism of Action

The mechanism of action of 2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Ringer’s lactate solution: A mixture used for fluid replacement, though not structurally similar, it is used in medical applications.

Uniqueness

2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of a benzodiazole ring with nitro and sulfanyl groups, as well as a sulfamoylphenylmethyl group

Properties

Molecular Formula

C16H15N5O5S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C16H15N5O5S2/c17-28(25,26)12-4-1-10(2-5-12)8-18-15(22)9-27-16-19-13-6-3-11(21(23)24)7-14(13)20-16/h1-7H,8-9H2,(H,18,22)(H,19,20)(H2,17,25,26)

InChI Key

WKZSHGONLMOPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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